Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group, a hydroxythiazole moiety, and a piperazine-carboxylate side chain. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation . Its synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization of the piperazine ring .
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-3-28-19(26)23-10-8-22(9-11-23)15(13-4-6-14(27-2)7-5-13)16-17(25)24-18(29-16)20-12-21-24/h4-7,12,15,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOBYNHGVWVCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their fusion. The methoxyphenyl group is then introduced through electrophilic substitution, and the piperazine carboxylate is added via nucleophilic substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution at the piperazine ring can introduce various functional groups.
Scientific Research Applications
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogues differ in substituents on the thiazolo-triazole core, aryl groups, or piperazine side chains. Key examples include:
Biological Activity
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a thiazole ring fused with a triazole moiety and a piperazine ring. The structural formula can be represented as follows:
- Molecular Formula: C₁₈H₃₁N₅O₃S
- Molecular Weight: Approximately 445.5 g/mol
- CAS Number: [insert CAS number]
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anticancer properties |
| Triazole Moiety | Enhances interaction with biological targets |
| Piperazine Ring | Known for diverse pharmacological activities |
The biological activity of this compound is primarily attributed to its ability to interact with key proteins involved in various biochemical pathways. Notably, it targets:
- Activating Transcription Factor 4 (ATF4)
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB)
These interactions influence critical pathways such as:
- Endoplasmic Reticulum (ER) Stress Pathway
- NF-kB Inflammatory Pathway
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest moderate to high activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also shown promise in anticancer research. It may induce apoptosis in cancer cells through modulation of the NF-kB pathway and ER stress response. Preliminary studies indicate that it can inhibit tumor growth in specific cancer models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Findings : Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : Showed IC50 values ranging from 15 to 30 µM in various cancer cell lines, indicating potent anticancer activity.
-
Mechanistic Studies :
- Focus : Understanding the pathways affected by the compound.
- : Confirmed activation of apoptotic pathways and inhibition of cell proliferation through NF-kB modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
